molecular formula C36H65NO12 B1599207 Eritromicina, 3''-O-desmetil-12-desoxi- CAS No. 33442-56-7

Eritromicina, 3''-O-desmetil-12-desoxi-

Número de catálogo: B1599207
Número CAS: 33442-56-7
Peso molecular: 703.9 g/mol
Clave InChI: CLQUUOKNEOQBSW-HYABICGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin, 3’‘-O-demethyl-12-deoxy- is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of the 3’‘-O-methyl group and the 12-deoxy group from the erythromycin molecule. It retains the core macrolide structure, which is crucial for its biological activity. The molecular formula of Erythromycin, 3’'-O-demethyl-12-deoxy- is C37H67NO13, and it has a molecular weight of 703.9 g/mol.

Aplicaciones Científicas De Investigación

Erythromycin, 3’'-O-demethyl-12-deoxy- has several scientific research applications, including:

    Chemistry: Used as a reference compound for the development of new antibiotics and for studying the structure-activity relationship of macrolides.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the production of pharmaceutical formulations and as a standard for quality control in antibiotic manufacturing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- involves several steps, including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. These reactions are carried out under specific conditions to ensure the selective removal and addition of functional groups.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process begins with the extraction of erythromycin from the fermentation broth of Saccharopolyspora erythraea. The erythromycin is then chemically modified through a series of reactions to produce Erythromycin, 3’'-O-demethyl-12-deoxy-. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.

Análisis De Reacciones Químicas

Types of Reactions: Erythromycin, 3’'-O-demethyl-12-deoxy- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Acetylation: Addition of an acetyl group.

    Mesylation: Introduction of a mesyl group.

    Amidation: Formation of an amide bond.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acetylating agents (e.g., acetic anhydride), and mesylating agents (e.g., methanesulfonyl chloride). These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield Erythromycin, 3’'-O-demethyl-12-deoxy-. Each step in the synthesis pathway is designed to introduce or remove specific functional groups, ultimately leading to the desired compound.

Mecanismo De Acción

The mechanism of action of Erythromycin, 3’'-O-demethyl-12-deoxy- involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This inhibition halts the growth of bacteria and ultimately leads to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparación Con Compuestos Similares

    Erythromycin A: The parent compound from which Erythromycin, 3’'-O-demethyl-12-deoxy- is derived.

    Erythromycin B: Another derivative with slight modifications in its structure.

    Azithromycin: A macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Clarithromycin: A structurally related macrolide with enhanced activity against certain bacterial strains.

Uniqueness: Erythromycin, 3’'-O-demethyl-12-deoxy- is unique due to its specific structural modifications, which may confer distinct biological properties and potential advantages in overcoming bacterial resistance. Its ability to inhibit protein synthesis by binding to the ribosomal subunit is a common feature among macrolides, but the specific modifications in its structure can influence its efficacy and spectrum of activity.

Actividad Biológica

Erythromycin, 3''-O-demethyl-12-deoxy-, is a derivative of the macrolide antibiotic erythromycin, which has been widely studied for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Modifications

Erythromycin, 3''-O-demethyl-12-deoxy-, retains significant structural features of erythromycin A but lacks the 3''-dimethylamino group and the 12-hydroxy group. These modifications can significantly influence its pharmacological properties and biological activity. The compound is synthesized through semisynthetic approaches derived from erythromycin A or B, often involving high-performance liquid chromatography (HPLC) for purification and identification.

Erythromycin and its derivatives primarily exert their antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is crucial in combating Gram-positive bacteria and some atypical pathogens. The removal of specific functional groups in erythromycin, such as those present in 3''-O-demethyl-12-deoxy-, may enhance its antibacterial properties while potentially reducing resistance compared to other macrolides .

Antibacterial Activity

Research indicates that erythromycin derivatives exhibit varying degrees of antibacterial activity. Erythromycin, 3''-O-demethyl-12-deoxy-, has shown potential similar to its parent compound against various bacterial strains. Its efficacy against resistant strains remains a topic of ongoing research. Notably, studies have demonstrated that long-term low-dose erythromycin can reduce pulmonary exacerbations in patients with chronic respiratory conditions, although it may also increase the prevalence of macrolide-resistant strains .

Comparative Analysis with Other Macrolides

The following table summarizes key structural features and unique attributes of erythromycin, 3''-O-demethyl-12-deoxy-, in comparison with other macrolides:

Compound NameStructural FeaturesUnique Attributes
Erythromycin A14-membered lactone ringParent compound; broad-spectrum activity
Clarithromycin6-methyl ether derivative of erythromycin AImproved stability and activity against resistant strains
Azithromycin15-membered ring with a nitrogen atomEnhanced tissue penetration; longer half-life
TelithromycinKetolide structureDesigned to overcome resistance; improved efficacy
Erythromycin, 3''-O-demethyl-12-deoxy- Modified structure lacking specific functional groupsPotentially enhanced antibacterial properties

Case Studies

Several case studies highlight the clinical applications of erythromycin derivatives:

  • Whooping Cough in Infants : A case study reported successful treatment of an infant with whooping cough using erythromycin, demonstrating its effectiveness against Bordetella pertussis .
  • Atypical Pneumonia : Another case involved an adult with atypical pneumonia who responded positively to erythromycin therapy, indicating its role in treating respiratory infections caused by atypical pathogens .
  • Bronchopneumonia : A third case documented the use of erythromycin in managing bronchopneumonia in a pediatric patient, underscoring its importance in pediatric infectious disease management .

Research Findings

Recent studies have focused on the implications of using erythromycin derivatives in treating infections while monitoring for antibiotic resistance:

  • A randomized controlled trial indicated that long-term low-dose erythromycin significantly reduced pulmonary exacerbations in patients with non-CF bronchiectasis but increased rates of macrolide resistance among oropharyngeal streptococci .
  • The biochemical pathways affected by erythromycin derivatives suggest potential interactions with various cellular mechanisms, including gene expression modulation and enzyme inhibition .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUUOKNEOQBSW-HYABICGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187087
Record name Erythromycin, 3''-O-demethyl-12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33442-56-7
Record name Erythromycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 3''-O-demethyl-12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.